2-(N-Benzyl-N-methylamino)acetonitrile
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Overview
Description
2-(N-Benzyl-N-methylamino)acetonitrile is an organic compound with the molecular formula C10H12N2. It is a yellow to brown liquid at room temperature and is used in various chemical syntheses and industrial applications .
Scientific Research Applications
2-(N-Benzyl-N-methylamino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
The compound also contains a nitrile group (-CN), which is a polar functional group. This could potentially allow the compound to interact with various biological targets through polar interactions .
The compound’s action, like that of many drugs, could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the body. These factors could affect the compound’s stability, how well it can reach its target, and how effectively it can interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(N-Benzyl-N-methylamino)acetonitrile involves the reaction of benzyl chloride with methylamine, followed by the addition of acetonitrile. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl-N-methylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
2-(N-Benzyl-N-methylamino)ethanol: Similar in structure but contains an alcohol group instead of a nitrile group.
N-Benzyl-N-methylethanolamine: Another related compound with a similar structure but different functional groups
Uniqueness
2-(N-Benzyl-N-methylamino)acetonitrile is unique due to its nitrile group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXDIGALTYDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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